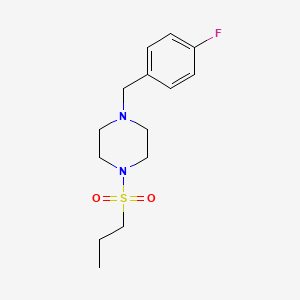![molecular formula C19H15BrN4O3S3 B10880274 4-{3-[3-(4-Bromo-phenyl)-acryloyl]-thioureido}-N-thiazol-2-yl-benzenesulfonamide](/img/structure/B10880274.png)
4-{3-[3-(4-Bromo-phenyl)-acryloyl]-thioureido}-N-thiazol-2-yl-benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[({[3-(4-BROMOPHENYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]-N~1~-(1,3-THIAZOL-2-YL)-1-BENZENESULFONAMIDE is a complex organic compound that features a combination of aromatic rings, thiazole, and sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[({[3-(4-BROMOPHENYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]-N~1~-(1,3-THIAZOL-2-YL)-1-BENZENESULFONAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Preparation of 3-(4-BROMOPHENYL)ACRYLOYL Chloride: This can be achieved by reacting 4-bromobenzaldehyde with acryloyl chloride in the presence of a base such as triethylamine.
Formation of the Intermediate: The acryloyl chloride derivative is then reacted with thiosemicarbazide to form the intermediate compound.
Cyclization: The intermediate undergoes cyclization with 2-aminothiazole to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[({[3-(4-BROMOPHENYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]-N~1~-(1,3-THIAZOL-2-YL)-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
4-[({[3-(4-BROMOPHENYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]-N~1~-(1,3-THIAZOL-2-YL)-1-BENZENESULFONAMIDE has several applications in scientific research:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its unique structural features.
Biological Studies: Investigation of its interactions with biological targets such as enzymes or receptors.
Material Science: Use in the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[({[3-(4-BROMOPHENYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]-N~1~-(1,3-THIAZOL-2-YL)-1-BENZENESULFONAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the thiazole ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target enzyme or receptor, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[({[3-(4-CHLOROPHENYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]-N~1~-(1,3-THIAZOL-2-YL)-1-BENZENESULFONAMIDE
- 4-[({[3-(4-FLUOROPHENYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]-N~1~-(1,3-THIAZOL-2-YL)-1-BENZENESULFONAMIDE
Uniqueness
The presence of the bromine atom in 4-[({[3-(4-BROMOPHENYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]-N~1~-(1,3-THIAZOL-2-YL)-1-BENZENESULFONAMIDE imparts unique electronic and steric properties compared to its chloro and fluoro analogs. This can influence its reactivity and interactions with biological targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C19H15BrN4O3S3 |
|---|---|
Molecular Weight |
523.5 g/mol |
IUPAC Name |
(E)-3-(4-bromophenyl)-N-[[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamothioyl]prop-2-enamide |
InChI |
InChI=1S/C19H15BrN4O3S3/c20-14-4-1-13(2-5-14)3-10-17(25)23-18(28)22-15-6-8-16(9-7-15)30(26,27)24-19-21-11-12-29-19/h1-12H,(H,21,24)(H2,22,23,25,28)/b10-3+ |
InChI Key |
SZKLMAAQADMUGA-XCVCLJGOSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3)Br |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-8-ethoxy-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one](/img/structure/B10880205.png)
![1-(4-Methylbenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B10880213.png)
![Biphenyl-4-yl[4-(3-methylbenzyl)piperazin-1-yl]methanone](/img/structure/B10880214.png)
![N'-[(3E)-1-(azepan-1-ylmethyl)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-({[(E)-(4-methoxyphenyl)methylidene]amino}oxy)acetohydrazide](/img/structure/B10880219.png)
![2-({[2-(1H-imidazol-4-yl)ethyl]amino}methylidene)-5-(4-methoxyphenyl)cyclohexane-1,3-dione](/img/structure/B10880223.png)
![1-(3-methoxyphenyl)-3-{[2-(5-methyl-1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione](/img/structure/B10880225.png)
![1-Cyclopentyl-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B10880236.png)
![N'-[(3Z)-5-bromo-2-oxo-1-(piperidin-1-ylmethyl)-1,2-dihydro-3H-indol-3-ylidene]-2-({[(E)-(3,4-dimethoxyphenyl)methylidene]amino}oxy)acetohydrazide](/img/structure/B10880237.png)
![1-[(2-Nitrophenyl)sulfonyl]-4-(pyridin-3-ylmethyl)piperazine](/img/structure/B10880245.png)
methanone](/img/structure/B10880248.png)
![4-[3-ethyl-5-(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]benzoic acid](/img/structure/B10880254.png)
![2-(4-Chlorophenoxy)-1-{4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}ethanone](/img/structure/B10880263.png)
![N-[5-(1-Adamantyl)-1,3,4-thiadiazol-2-YL]-N-(3-chloro-4-fluorophenyl)amine](/img/structure/B10880266.png)
